molecular formula C13H18N2O5 B14345899 1-tert-Butyl-4-methoxy-3,5-dimethyl-2,6-dinitrobenzene CAS No. 99758-83-5

1-tert-Butyl-4-methoxy-3,5-dimethyl-2,6-dinitrobenzene

Cat. No.: B14345899
CAS No.: 99758-83-5
M. Wt: 282.29 g/mol
InChI Key: MZMDVPDZWDRCNR-UHFFFAOYSA-N
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Description

1-tert-Butyl-4-methoxy-3,5-dimethyl-2,6-dinitrobenzene is an organic compound characterized by its aromatic structure with multiple substituents. This compound is notable for its unique combination of tert-butyl, methoxy, dimethyl, and dinitro groups attached to a benzene ring. The presence of these groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

The synthesis of 1-tert-Butyl-4-methoxy-3,5-dimethyl-2,6-dinitrobenzene typically involves multi-step organic reactions. One common synthetic route includes the nitration of a precursor compound, such as 1-tert-butyl-4-methoxy-3,5-dimethylbenzene, using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the desired positions on the benzene ring .

Industrial production methods may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

1-tert-Butyl-4-methoxy-3,5-dimethyl-2,6-dinitrobenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-tert-Butyl-4-methoxy-3,5-dimethyl-2,6-dinitrobenzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-tert-Butyl-4-methoxy-3,5-dimethyl-2,6-dinitrobenzene involves its interaction with molecular targets and pathways within biological systems. The nitro groups can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-tert-Butyl-4-methoxy-3,5-dimethyl-2,6-dinitrobenzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.

Properties

CAS No.

99758-83-5

Molecular Formula

C13H18N2O5

Molecular Weight

282.29 g/mol

IUPAC Name

1-tert-butyl-4-methoxy-3,5-dimethyl-2,6-dinitrobenzene

InChI

InChI=1S/C13H18N2O5/c1-7-10(14(16)17)9(13(3,4)5)11(15(18)19)8(2)12(7)20-6/h1-6H3

InChI Key

MZMDVPDZWDRCNR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1OC)C)[N+](=O)[O-])C(C)(C)C)[N+](=O)[O-]

Origin of Product

United States

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